(2R)-1-azidopropan-2-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-azidopropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXGHVPLLATQGI-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN=[N+]=[N-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r 1 Azidopropan 2 Amine Hydrochloride
Classical Approaches to Azidoamine Synthesis
Classical methods for the synthesis of azidoamines, particularly vicinal or 1,2-azidoamines, often rely on the ring-opening of strained heterocyclic precursors like aziridines and epoxides. These approaches are effective in establishing the 1,2-difunctionalization pattern characteristic of the target molecule.
One of the most common strategies involves the nucleophilic ring-opening of an activated aziridine (B145994). Aziridines can react with azide (B81097) sources, such as sodium azide, often in the presence of a catalyst or promoter, to yield β-azidoamines. myuchem.com For instance, the reaction of N-tosylaziridines with trimethylsilylated nucleophiles can be catalyzed by agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) to produce β-functionalized sulfonamides. myuchem.com Similarly, cerium(III) chloride has been used to facilitate a mild and highly regioselective ring-opening of aziridines with sodium azide, affording 1,2-azidoamines in excellent yields. myuchem.com
Another classical route begins with epoxides. An efficient ring-opening of epoxides can be achieved using sodium azide in an aqueous acetonitrile (B52724) medium with Oxone® as a promoter, leading to the formation of β-azido alcohols. myuchem.com The resulting hydroxyl group can then be converted to an amine through subsequent chemical transformations to complete the synthesis of the azidoamine structure.
Stereoselective Preparation Routes to (2R)-1-Azidopropan-2-amine Hydrochloride
Achieving the specific (R) configuration at the C2 position requires stereoselective synthetic methods. These advanced strategies ensure high enantiomeric purity, which is crucial for applications in fields like medicinal chemistry.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. For the synthesis of a molecule like (2R)-1-azidopropan-2-amine, a chiral auxiliary could be used to control the formation of the C2 stereocenter during a C-C or C-N bond-forming reaction.
A well-established example is the use of Evans oxazolidinone auxiliaries. These can be acylated and then subjected to diastereoselective alkylation or amination reactions. wikipedia.org For instance, an N-acylated oxazolidinone could undergo an electrophilic azidation, with the bulky auxiliary directing the approach of the azide source to one face of the enolate, thereby establishing the chiral center. acs.org Subsequent cleavage of the auxiliary would release the α-azido carboxylic acid derivative, which can be further converted to the target azidoamine.
Another powerful class of auxiliaries is based on chiral amines, such as pseudoephedrine or tert-butanesulfinamide. chemicalbook.comnih.gov N-tert-butanesulfinyl imines, for example, undergo highly diastereoselective additions of various nucleophiles. stackexchange.com A synthetic route could involve the reaction of a sulfinyl imine with a suitable nucleophile to create the stereocenter, followed by transformations to introduce the azidomethyl group.
Asymmetric Catalysis in Azidation Reactions
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org Catalytic strategies for synthesizing chiral azides generally fall into categories such as nucleophilic or electrophilic azidation. rsc.org
One powerful strategy is the catalytic enantioselective ring-opening of meso-aziridines with an azide source. For example, chiral Cr(III) complexes have been shown to catalyze the desymmetric addition of trimethylsilyl (B98337) azide (TMSN₃) to meso-aziridines, producing chiral vicinal diamine precursors with high enantiomeric excess. rsc.org This method establishes the 1,2-diamine framework stereoselectively, which can then be adapted to yield the azidoamine.
The following table summarizes the performance of a chiral Cr(III) complex in the ring-opening of a meso-aziridine, a reaction analogous to a potential step in the synthesis of the target compound. rsc.org
| Entry | R Group in Aziridine | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | -(CH₂)₄- | 95 | 91 |
| 2 | -(CH₂)₅- | 89 | 83 |
| 3 | -CH₂CH(Ph)CH₂- | 73 | 94 |
Data sourced from Jacobsen et al. demonstrating catalytic ring-opening of meso-aziridines with TMSN₃. rsc.org
Enantioselective Transformations of Precursors
This approach involves converting a prochiral or racemic precursor into the desired chiral product using a stereoselective reaction. A highly effective method starts from the "chiral pool," utilizing readily available enantiopure starting materials like amino acids.
L-Alaninol, which is (S)-2-aminopropan-1-ol, possesses the incorrect stereochemistry for the target molecule. However, its enantiomer, D-alaninol or (R)-2-aminopropan-1-ol, is a perfect precursor. chemicalbook.com D-Alaninol can be synthesized from D-alanine. The synthesis would involve protecting the amine, activating the hydroxyl group (e.g., by converting it to a tosylate or mesylate), and then displacing it with an azide nucleophile. This sequence ensures the retention of the (R) configuration at the C2 position.
Alternatively, enzymatic methods can be employed for the asymmetric synthesis of precursors. Biocatalytic reduction of a ketone, such as 1-azido-propan-2-one, using ketoreductases can produce the chiral azido-alcohol with high enantioselectivity. mdpi.com Subsequent conversion of the alcohol to an amine would yield the final product. The table below shows typical results for the enzymatic reduction of ketones, illustrating the high stereoselectivity achievable. mdpi.com
| Substrate (Ketone) | Biocatalyst | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| Ethyl 4-chloro-3-oxobutanoate | Ketoreductase | >95 | >99.5 | (S) |
| Propiophenone | H. fabianii (whole cell) | 88 | 95 | (S) |
| 2,5-Hexanedione | M. ramanniana (whole cell) | 100 | 98.9 | (R,R) |
Data from various enzymatic reduction studies showcasing high yields and enantioselectivities. mdpi.com
Nucleophilic Substitution Strategies for Azide Introduction
The introduction of the azide group is most commonly achieved via a nucleophilic substitution reaction (Sₙ2). nih.gov The azide ion (N₃⁻) is an excellent nucleophile and can efficiently displace a good leaving group, such as a halide, tosylate, or mesylate. wikipedia.orgnih.gov
A practical route to this compound would start from the chiral precursor (R)-2-aminopropan-1-ol (D-alaninol). chemicalbook.com The synthesis would proceed as follows:
Protection of the Amine: The amino group of D-alaninol is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent it from interfering with subsequent steps.
Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a good leaving group. This is typically done by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) or triethylamine.
Azide Displacement: The resulting tosylate or mesylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. The azide ion displaces the leaving group via an Sₙ2 mechanism to form the protected (2R)-1-azidopropan-2-amine.
Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acid for a Boc group). The final product is then isolated as the hydrochloride salt by treatment with HCl.
This strategy is highly effective because it utilizes a readily available chiral starting material and involves reliable, high-yielding reactions.
Emerging and Novel Synthetic Approaches
Modern organic synthesis continues to produce new methods for C-N bond formation and azidation. While classical methods are robust, emerging strategies offer potential improvements in efficiency, selectivity, and environmental impact.
One area of development is the direct, metal-catalyzed azidoamination of olefins. myuchem.com Such a reaction could potentially construct the entire carbon-nitrogen backbone of the target molecule in a single, stereocontrolled step. While still an area of active research, these methods offer a highly atom-economical route to complex amines.
Another novel approach involves the N-alkylative ring-opening of aziridines. In this method, the aziridine nitrogen is alkylated to form a reactive aziridinium (B1262131) ion, which is then opened by an external nucleophile like azide. nih.gov This allows for the synthesis of diverse N-alkylated amine-containing molecules with the introduction of an azide group. nih.gov If applied to a chiral aziridine precursor, this method could provide a new route to the target compound and its derivatives.
Stereochemical Control and Chiral Purity in 2r 1 Azidopropan 2 Amine Hydrochloride Chemistry
Origins of Stereoselectivity in Synthetic Pathways
The stereoselectivity in the synthesis of (2R)-1-azidopropan-2-amine hydrochloride is most commonly achieved through a chiral pool approach, starting from an enantiomerically pure precursor. A prevalent strategy involves the use of the naturally occurring amino acid, (R)-alanine. This approach ensures that the desired (R)-configuration at the C2 position is established from the outset.
A typical synthetic route commences with the reduction of the carboxylic acid functionality of (R)-alanine to a primary alcohol, yielding (R)-alaninol ((2R)-2-aminopropan-1-ol). nih.govgoogle.com This transformation does not affect the chiral center. The hydroxyl group of (R)-alaninol is then converted into a good leaving group, often through tosylation or mesylation. The subsequent step involves a nucleophilic substitution reaction with an azide (B81097) salt, such as sodium azide. This reaction typically proceeds via an S(_N)2 mechanism, which results in an inversion of configuration at the chiral center. However, to obtain the desired (R)-configured product, the substitution is performed on a derivative where the stereocenter is preserved. For instance, the hydroxyl group of N-protected (R)-alaninol can be activated and then displaced by the azide ion. Careful selection of protecting groups and reaction conditions is crucial to ensure high stereochemical fidelity.
An alternative approach to stereoselective synthesis involves the asymmetric reduction of a corresponding keto-azide precursor. While not as common for this specific compound, enzymatic or catalyst-mediated reductions can provide high enantioselectivity.
The table below outlines a common synthetic pathway from (R)-alanine.
| Step | Reactant | Reagents | Product | Key Consideration |
| 1 | (R)-Alanine | e.g., LiAlH(_4) | (R)-Alaninol | Reduction of the carboxylic acid without affecting the chiral center. |
| 2 | (R)-Alaninol | e.g., TsCl, pyridine (B92270) | (R)-Alaninol tosylate | Activation of the hydroxyl group for nucleophilic substitution. |
| 3 | (R)-Alaninol tosylate | NaN(_3) | (2R)-1-Azidopropan-2-amine | S(_N)2 reaction with azide, which can proceed with retention of configuration if the amino group is appropriately protected. |
| 4 | (2R)-1-Azidopropan-2-amine | HCl | This compound | Formation of the hydrochloride salt for improved stability and handling. |
Methods for Chiral Resolution and Enantiomeric Enrichment
In cases where a stereoselective synthesis is not employed, a racemic mixture of 1-azidopropan-2-amine can be produced. To obtain the desired (2R)-enantiomer, chiral resolution techniques are employed. These methods separate the two enantiomers based on their different interactions with a chiral resolving agent or a chiral environment.
One of the most effective methods for resolving chiral amines is diastereomeric salt formation . libretexts.orglibretexts.orgscispace.com This involves reacting the racemic amine with an enantiomerically pure chiral acid. For 1-azidopropan-2-amine, a commonly used resolving agent is a derivative of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid. chemicalbook.comresearchgate.net The reaction between the racemic amine and the chiral acid results in the formation of two diastereomeric salts: ((R)-amine)(\cdot)((L)-acid) and ((S)-amine)(\cdot)((L)-acid). These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. chemicalbook.comresearchgate.net Once the desired diastereomeric salt is isolated, the pure (2R)-1-azidopropan-2-amine can be recovered by treatment with a base.
Another powerful technique for enantiomeric enrichment is enzymatic kinetic resolution . researchgate.netnih.govmdpi.comacs.org This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic amine. researchgate.netnih.govmdpi.comacs.org For example, in the presence of an acyl donor, a lipase (B570770) may preferentially catalyze the acylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted. The acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be separated based on their different chemical properties. The efficiency of this method is highly dependent on the choice of enzyme, solvent, and acylating agent.
The following table provides a comparison of these two resolution methods.
| Feature | Diastereomeric Salt Formation | Enzymatic Kinetic Resolution |
| Principle | Formation of diastereomers with different physical properties. libretexts.orglibretexts.orgscispace.comchemicalbook.comresearchgate.net | Enzyme-catalyzed stereoselective transformation of one enantiomer. researchgate.netnih.govmdpi.comacs.org |
| Resolving Agent | Chiral acid (e.g., O,O'-dibenzoyl-L-tartaric acid). chemicalbook.comresearchgate.net | Enzyme (e.g., lipase). researchgate.netnih.govmdpi.comacs.org |
| Separation Method | Fractional crystallization. chemicalbook.comresearchgate.net | Chromatography or extraction. |
| Advantages | Can be cost-effective for large-scale resolutions; high enantiomeric purity can be achieved. chemicalbook.comresearchgate.net | High selectivity; mild reaction conditions; environmentally friendly. researchgate.netnih.govmdpi.comacs.org |
| Disadvantages | May require extensive optimization of solvents and conditions; the resolving agent needs to be recovered. chemicalbook.comresearchgate.net | The theoretical maximum yield for the desired enantiomer is 50%; enzymes can be expensive. researchgate.net |
Impact of (R)-Configuration on Reaction Outcomes
The specific (R)-configuration of this compound has a profound impact on the outcome of its reactions with other chiral molecules. When this enantiomerically pure compound reacts with another chiral reagent, the transition states leading to the products will be diastereomeric and thus have different energies. This energy difference can lead to a high degree of diastereoselectivity, where one diastereomeric product is formed in preference to the other. nih.govunair.ac.id
For example, if the amine group of (2R)-1-azidopropan-2-amine reacts with a chiral carboxylic acid to form an amide, two diastereomeric amides could potentially be formed. However, due to steric and electronic interactions dictated by the (R)-configuration of the amine, one diastereomer is often formed in much greater yield. This principle is fundamental in asymmetric synthesis, where the stereochemistry of a starting material is used to control the stereochemistry of the product.
The (R)-configuration also influences the propensity for intramolecular reactions. For instance, if the molecule is modified to contain another reactive group, the (R)-stereocenter can direct the stereochemical outcome of an intramolecular cyclization, leading to the formation of a specific stereoisomer of a heterocyclic compound. nih.govresearchgate.netnih.govresearchgate.net This control over the three-dimensional structure of the product is essential in the synthesis of complex, biologically active molecules.
Reactivity and Mechanistic Investigations of 2r 1 Azidopropan 2 Amine Hydrochloride
Azide (B81097) Functional Group Transformations
The azide group is a high-energy, versatile functional group known for its participation in a wide array of chemical reactions. nottingham.ac.uk In (2R)-1-azidopropan-2-amine hydrochloride, this moiety serves as a precursor for nitrogen-containing structures through reduction, cycloaddition, and other transformations.
Reduction Pathways to Vicinal Diamines
The reduction of the azide group in this compound provides a direct route to chiral vicinal diamines, which are crucial building blocks in medicinal chemistry and organic synthesis. nih.govnih.gov The product of this reduction is (R)-propane-1,2-diamine. Various methods exist for the reduction of organic azides to primary amines, each with specific advantages regarding chemoselectivity and reaction conditions. organic-chemistry.org
Commonly employed methods include:
Catalytic Hydrogenation: This method often utilizes catalysts such as Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) under a hydrogen atmosphere. It is a highly effective method, though it may not be suitable for substrates containing other reducible functional groups like alkenes or alkynes. nih.gov
Staudinger Reduction: This two-step reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. Subsequent hydrolysis yields the primary amine and the corresponding phosphine oxide. mdpi.com This method is known for its mild conditions and high chemoselectivity.
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting azides to amines. However, their high reactivity limits their use with sensitive functional groups. nih.gov
Visible Light-Induced Reduction: A modern, chemoselective method uses a Ruthenium(II) catalyst and visible light. This reaction is compatible with a wide range of functional groups that are often sensitive to traditional reduction methods. nih.gov
Table 1: Comparison of Azide Reduction Methods
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High yield, clean reaction | Not selective for other reducible groups |
| Staudinger Reduction | PPh₃, then H₂O | Mild conditions, high chemoselectivity | Stoichiometric phosphine oxide byproduct |
| Metal Hydride Reduction | LiAlH₄ or NaBH₄ | Powerful reducing agent | Low chemoselectivity, highly reactive |
Cycloaddition Reactions of the Azide Moiety
Organic azides function as 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes. nih.gov The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, which yields five-membered 1,2,3-triazole rings. youtube.com
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its reliability, specificity, and mild reaction conditions. acs.org When (2R)-1-azidopropan-2-amine reacts with a terminal alkyne in the presence of a copper(I) catalyst, it regioselectively produces a 1,4-disubstituted 1,2,3-triazole. The inherent chirality of the (2R)-1-azidopropan-2-amine is retained in the triazole product, making this a valuable method for synthesizing chiral molecules. nih.gov
These cycloaddition reactions are atom-economical and have been employed in diverse fields such as drug discovery and material science. nih.gov The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacophore in biologically active molecules. youtube.com
Table 2: Examples of Cycloaddition Reactions with Azides
| Reaction Type | Dipolarophile | Catalyst | Product |
|---|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | Alkyne | Heat | Mixture of 1,4- and 1,5-triazoles |
| CuAAC ("Click" Reaction) | Terminal Alkyne | Cu(I) source | 1,4-disubstituted 1,2,3-triazole |
| Strain-Promoted Cycloaddition | Cyclooctyne | None | 1,2,3-triazole |
Other Azide-Derived Reactivity
Beyond reduction and cycloaddition, the azide functional group can undergo several other important transformations. A key feature of azide chemistry is the ability to extrude dinitrogen gas (N₂), a thermodynamically favorable process that drives many reactions. mdpi.com
Aza-Wittig Reaction: Azides react with phosphines to form iminophosphoranes (aza-ylides). These intermediates can then react with carbonyl compounds, such as aldehydes and ketones, to form imines with the elimination of a phosphine oxide. mdpi.com This reaction provides a pathway to C=N bond formation.
Nitrene Formation: Under thermal or photolytic conditions, azides can lose N₂ to form highly reactive nitrene intermediates. These electron-deficient species can undergo various subsequent reactions, including C-H insertion or rearrangement (e.g., Curtius rearrangement if adjacent to a carbonyl group).
Amine Functional Group Chemistry
The primary amine in (2R)-1-azidopropan-2-amine is a nucleophilic center, making it susceptible to reactions with a variety of electrophiles. For reactions involving the free amine, the hydrochloride salt must first be neutralized with a suitable base.
N-Alkylation and Acylation Reactions
N-Alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide, to form a secondary amine. wikipedia.org While this reaction is straightforward, it is often difficult to control, and overalkylation can occur, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective monoalkylation, specific strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination may be necessary.
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide. This reaction is generally high-yielding and selective. semanticscholar.org The resulting amide bond is a common feature in many pharmaceuticals and natural products. The acylation of the amine in (2R)-1-azidopropan-2-amine introduces a new substituent while leaving the azide group intact for subsequent transformations. nih.gov
Table 3: N-Alkylation and Acylation Reactions
| Reaction | Electrophile | Product | Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine | Base |
| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine (B92270), Et₃N) |
Formation of Nitrogen-Containing Heterocycles
The presence of two nitrogen-based functional groups makes (2R)-1-azidopropan-2-amine a valuable precursor for the synthesis of nitrogen-containing heterocycles. mdpi.comnih.gov A common strategy involves first reducing the azide to a primary amine, generating the chiral vicinal diamine, (R)-propane-1,2-diamine. This diamine can then be reacted with various bifunctional electrophiles to construct a range of heterocyclic rings. nih.gov
For example:
Reaction with α,β-unsaturated ketones can lead to the formation of seven-membered diazepines.
Condensation with dicarbonyl compounds or their equivalents can yield six-membered rings like piperazines or pyrazines.
These heterocyclic structures are prevalent in biologically active compounds, and the ability to synthesize them from a chiral precursor like (2R)-1-azidopropan-2-amine is of significant interest in drug development. nih.gov
Reactivity of the Propan-2-amine Scaffold
The reactivity of the (2R)-1-azidopropan-2-amine scaffold is dominated by the interaction between the vicinal amino and azido (B1232118) functionalities. The propan-2-amine backbone positions these two groups in a 1,2-relationship, which facilitates intramolecular reactions. The primary mode of reactivity is an intramolecular cyclization, a process driven by the nucleophilic character of the amine group and the ability of the azide group to be converted into an excellent leaving group (dinitrogen). This transformation is a key method for the synthesis of chiral aziridines, which are valuable building blocks in organic synthesis. researchgate.netresearchgate.net
This cyclization proceeds through neighboring group participation (NGP), also known as anchimeric assistance, where the lone pair of electrons on the nitrogen atom of the amine acts as an internal nucleophile. wikipedia.orglibretexts.org This participation significantly accelerates the rate of reaction compared to analogous intermolecular processes. wikipedia.orglibretexts.org The initial step involves the formation of a highly strained, three-membered aziridinium (B1262131) ion intermediate, which is a potent electrophile and readily undergoes ring-opening upon attack by a nucleophile. mdpi.com Depending on the reaction conditions and the nature of the external nucleophile, this reactivity can be harnessed to produce a variety of substituted chiral amine derivatives. mdpi.comru.nl
| Reaction Type | Description | Key Intermediate | Typical Product |
|---|---|---|---|
| Intramolecular Cyclization | The amine group acts as an internal nucleophile to displace the azide group (or a derivative), forming a three-membered ring. | Aziridinium Ion | Chiral Aziridines |
| Azide Reduction | The azide group is reduced to a primary amine, yielding a vicinal diamine. This is typically achieved using reagents like H₂/Pd, LiAlH₄, or the Staudinger reaction. | Amine | Propane-1,2-diamine derivatives |
| N-Alkylation/N-Acylation | The primary amine reacts with electrophiles like alkyl halides or acyl chlorides in standard substitution reactions. msu.edu | Amine | Secondary or Tertiary Amines, Amides |
Elucidation of Reaction Mechanisms
Understanding the mechanistic pathways governing the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic applications. Key mechanisms investigated include the formation of cationic intermediates, the involvement of radical species, and the energetic profiles of these transformations through computational analysis.
Role of Aziridinium Ion Intermediates in Transformations
The formation of an aziridinium ion is central to the reactivity of the 1-azidopropan-2-amine scaffold. mdpi.com This three-membered heterocyclic cation is formed via neighboring group participation, where the amino group's lone pair of electrons facilitates the departure of the leaving group from the adjacent carbon. wikipedia.orglibretexts.org This intramolecular S_N2-type reaction is kinetically favored over intermolecular counterparts. dalalinstitute.com The mechanism is well-documented in analogous systems, such as nitrogen mustards (β-chloroamines), where the rate of cyclization is dramatically enhanced by the internal amine. wikipedia.orgnih.gov For instance, Ph-S-CH2-CH2-Cl reacts with water 600 times faster than CH3-CH2-CH2-Cl due to the participation of the sulfur atom, a principle that also applies to nitrogen. wikipedia.org
Radical Pathways in Azidooxygenation
While the ionic pathway involving aziridinium ions is a primary mechanism for the scaffold itself, the azide functional group can also participate in radical reactions, particularly in the context of azidooxygenation. nih.govresearchgate.net This process involves the vicinal addition of an azide group and an oxygen-containing moiety across a carbon-carbon double bond. nih.govnih.gov The key step in this mechanism is the generation of the highly reactive azidyl radical (N₃•). nih.govacs.org
The generation of the azidyl radical can be achieved through several methods, including the photolysis of λ³-azidoiodane species or via electrochemical protocols. nih.gov In one common electrochemical approach, the stable aminoxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is oxidized to its oxoammonium ion form (TEMPO⁺), which then forms a charge-transfer complex with an azide anion. nih.govacs.org This complex can dissociate to generate the azidyl radical. nih.govacs.org
The mechanism of radical azidooxygenation proceeds in a stepwise fashion:
Initiation : An azidyl radical (N₃•) is generated from a suitable precursor. nih.govnih.gov
Propagation : The electrophilic azidyl radical adds to an electron-rich C=C double bond. This addition typically occurs at the less substituted carbon to form the more stable, internal carbon-centered radical. nih.gov
Termination : The resulting β-azido alkyl-radical is rapidly trapped by an oxygen-centered radical, such as TEMPO•, to yield the final azidooxygenated product. nih.govnih.gov
| Method for N₃• Generation | Precursors | Conditions | Reference |
|---|---|---|---|
| Photolysis | λ³-Azidoiodane species (e.g., azidobenziodoxolone) | Photochemical (e.g., UV light) | nih.gov |
| Electrochemical | Azide anion (e.g., NaN₃ or TMSN₃) with a mediator like TEMPO | Electrolysis | nih.govacs.org |
| Chemical Reduction | Azidoiodinane with a mild organic reducing agent like TEMPONa | Chemical | researchgate.net |
Transition State Analysis
Computational studies, particularly using Density Functional Theory (DFT), have provided deep insights into the energetics and geometries of the transition states involved in these reactions. nih.govresearchgate.net For the formation of the aziridinium ion from β-substituted amines, ab initio molecular dynamics simulations confirm that the reaction is a concerted process occurring through neighboring-group participation. nih.gov The transition state involves the simultaneous breaking of the carbon-leaving group bond and the formation of the new carbon-nitrogen bond. nih.gov
These computational analyses provide quantitative data on the reaction barriers. For example, the calculated activation free energy for the formation of the aziridinium ion from mechlorethamine (B1211372) in an explicit solvent model is 20.4 kcal/mol, which shows good agreement with experimental values. nih.gov Such studies also highlight the dynamic nature of the transition state, revealing significant reorganization of solvent molecules in the first hydration shell, which plays a crucial role in stabilizing the transition state and enabling the reaction. nih.gov
Computational models have also been applied to understand the relative stabilities of intermediates and the transition states connecting them. For reactions involving neighboring group participation, calculations can determine the energy difference between a closed, bridged intermediate (like an aziridinium or dioxolenium ion) and an open carbocation. acs.org The results show that the formation of a less stabilized, and therefore more reactive, cyclic intermediate can lead to higher stereoselectivity in subsequent nucleophilic attacks. acs.org
| Process | System Studied | Computational Method | Calculated Energetic Value (kcal/mol) | Finding |
|---|---|---|---|---|
| Aziridinium Ion Formation | Mechlorethamine (Nitrogen Mustard) | Ab initio MD | ΔG‡ = 20.4 | Confirms a concerted, NGP-driven mechanism with a dynamic, solvent-assisted transition state. nih.gov |
| Aziridinium Ion Formation | β-chloroamine with bis-urea catalyst | DFT | - | The rate-limiting step is the generation of the aziridinium-catalyst ion pair. researchgate.net |
| Dioxolenium Ion Stability | Acyclic acetal (B89532) with ester NGP | DFT (B3LYP/6-31G) | ΔE = 1.86 | The trans-fused dioxolenium ion intermediate is energetically preferred over the cis conformer. nih.gov |
| Intermediate Reactivity | C-2-acyloxy furanosyl acetals | DFT | - | A less electron-donating group forms a less stable (more reactive) cis-dioxolenium ion, leading to higher 1,2-trans selectivity. acs.org |
Applications of 2r 1 Azidopropan 2 Amine Hydrochloride in Advanced Organic Synthesis and Chemical Biology
Chiral Building Block in Complex Molecule Synthesis
The stereochemically defined nature of (2R)-1-azidopropan-2-amine hydrochloride makes it a valuable chiral starting material for the synthesis of enantiomerically pure compounds. Chiral molecules are of paramount importance in medicinal chemistry, as the biological activity of a drug is often dependent on its specific three-dimensional arrangement.
Construction of Nitrogen-Containing Scaffolds
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and biologically active natural products. The primary amine in this compound serves as a key functional group for the construction of such scaffolds. Through reactions such as condensation, cyclization, and multicomponent reactions, this chiral amine can be incorporated into a variety of heterocyclic systems, including pyrrolidines, piperidines, and other complex ring structures. The inherent chirality of the starting material ensures the enantioselective synthesis of these scaffolds, which is crucial for their intended biological applications.
While specific examples detailing the use of this compound in the synthesis of nitrogen-containing scaffolds are not extensively documented in publicly available literature, the utility of analogous chiral amines is well-established. For instance, other chiral amines are routinely used as key building blocks in the asymmetric synthesis of a wide range of nitrogen heterocycles. nih.gov
Precursor for Chiral 1,2-Amino Alcohol Structural Motifs
The 1,2-amino alcohol moiety is a privileged structural motif found in numerous natural products and pharmaceuticals. This compound can serve as a precursor to chiral 1,2-amino alcohols. The synthesis of these valuable compounds can be achieved through various synthetic routes, including the reduction of the azide (B81097) group to a primary amine, followed by subsequent functional group manipulations.
The conversion of azides to amines is a well-established transformation in organic synthesis, and the resulting diamine can be further modified to introduce a hydroxyl group at the adjacent position, thereby constructing the desired 1,2-amino alcohol framework. The stereocenter present in the starting material is preserved throughout the synthetic sequence, ensuring the formation of the desired enantiomer of the 1,2-amino alcohol. The development of novel catalytic strategies for the efficient construction of chiral β-amino alcohol compounds from readily available starting materials is an active area of research. westlake.edu.cn
Integration into Natural Product Total Synthesis
The total synthesis of complex natural products is a significant endeavor in organic chemistry, often requiring the use of unique and highly functionalized chiral building blocks. mdpi.com The structural features of this compound make it an attractive candidate for incorporation into the total synthesis of natural products that contain chiral amine or nitrogen-containing heterocyclic moieties.
The azide group can be carried through multiple synthetic steps and then selectively transformed into an amine or other nitrogen-containing functional groups at a later stage of the synthesis. This "masked amine" strategy allows for greater synthetic flexibility and can prevent undesired side reactions. While specific total syntheses employing this compound are not prominently reported, the use of chiral azido-containing building blocks in the synthesis of natural products is a recognized strategy. researchgate.net
Synthesis of High-Value Drug Analogs and Bioactive Skeletons
The development of new pharmaceuticals often involves the synthesis of analogs of existing drugs to improve their efficacy, selectivity, and pharmacokinetic properties. This compound can be utilized in the synthesis of novel drug analogs and bioactive skeletons. Its chiral nature is particularly important, as the stereochemistry of a drug molecule can have a profound impact on its biological activity. sigmaaldrich.com
The amine and azide functionalities of this compound provide two points of diversification, allowing for the attachment of various substituents and the construction of diverse molecular architectures. This modular approach is highly valuable in medicinal chemistry for the generation of compound libraries for high-throughput screening and lead optimization.
Integration into Click Chemistry Methodologies
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly selective, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. organic-chemistry.org The azide group in this compound makes it an ideal substrate for CuAAC reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. wikipedia.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
This compound can be reacted with various alkyne-containing molecules to generate a diverse array of chiral triazole-containing compounds. The resulting triazole ring can act as a stable linker to connect the chiral fragment to other molecules of interest, such as fluorescent dyes, biotin (B1667282) tags, or other bioactive moieties. This approach is widely used in chemical biology for the labeling and tracking of biomolecules.
Table 1: Potential CuAAC Reactions with this compound
| Alkyne Partner | Potential Product | Application Area |
| Propargyl alcohol | Chiral triazolyl amino alcohol | Ligand synthesis, medicinal chemistry |
| Phenylacetylene | Chiral phenyl-triazolyl amine | Materials science, drug discovery |
| Alkyne-modified biomolecule | Bioconjugate | Chemical biology, diagnostics |
Peptidomimetic and Conjugate Chemistry
The chiral nature and dual functionality of this compound make it an excellent scaffold for creating peptidomimetics—molecules that mimic the structure and function of peptides but have improved stability and bioavailability. nih.govnih.gov
This compound can be viewed as a derivative of the unnatural D-amino acid, D-alanine, where one of the methyl hydrogens is replaced by an azido (B1232118) group. This structure is a valuable precursor for synthesizing more complex unnatural amino acid derivatives. nih.govenamine.net The primary amine can be protected and the molecule can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. cam.ac.ukpitt.edu The azidomethyl side chain then serves as a versatile handle for post-synthetic modification via click chemistry, allowing for the conjugation of various functionalities such as fluorophores, carbohydrates, or cytotoxic drugs to the peptide backbone.
Incorporation into Peptide and Peptidomimetic Sequences
This compound serves as a non-canonical amino acid surrogate that can be integrated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov The primary amine of the molecule allows for the formation of an amide bond with the C-terminus of a growing peptide chain. The azide functionality, being stable to typical SPPS conditions, is carried through the synthesis and remains available for subsequent modifications. peptide.com
This approach is highly advantageous for creating peptides with site-specifically installed bioorthogonal handles. Azide-containing peptides are crucial intermediates in chemical biology for the synthesis of complex bioconjugates and hybrid biomaterials. nih.gov The incorporation of this building block enriches the chemical diversity of peptides beyond the canonical amino acids, enabling the introduction of probes, labels, or other functionalities at precise locations within a sequence.
Table 1: Synthetic Utility of (2R)-1-Azidopropan-2-amine in Peptide Synthesis
| Feature | Role in Synthesis | Subsequent Application |
|---|---|---|
| (R)-Chiral Center | Introduces stereochemical control into the peptide backbone. | Influences peptide secondary structure and receptor binding. |
| Primary Amine | Acts as a nucleophile for standard amide bond formation (peptide coupling). | Allows for incorporation into any position of a peptide sequence via SPPS. |
| Azide Group | A stable, non-interfering functional group during peptide synthesis. peptide.com | Serves as a bioorthogonal handle for post-synthetic modification via click chemistry. nih.gov |
Design of Triazole-Based Peptide Bioisosteres
A significant application of incorporating (2R)-1-azidopropan-2-amine into peptide sequences is the creation of peptidomimetics where a native amide bond is replaced by a 1,2,3-triazole ring. nih.gov This is achieved via the CuAAC reaction between the azide group introduced by the building block and an alkyne functionality on an adjacent amino acid or peptide fragment. nih.govmdpi.com The resulting 1,4-disubstituted 1,2,3-triazole is an excellent bioisostere for the trans-amide bond. mdpi.comnih.gov
The triazole ring mimics several key properties of the amide bond, including its size, planarity, and dipole moment, while being resistant to enzymatic degradation by proteases. nih.govmdpi.comunimore.it This stability enhances the pharmacokinetic profile of peptide-based drug candidates. nih.gov Furthermore, the triazole unit can act as a rigid linker, capable of inducing specific secondary structures, such as β-turns, which are often crucial for biological activity. nih.gov The ability to use this building block to systematically replace amide bonds allows for the fine-tuning of a peptide's conformational properties and metabolic stability. nih.gov
Strategies for Peptide Macrocyclization
Peptide macrocyclization is a widely used strategy to improve the stability, binding affinity, and bioavailability of therapeutic peptides by constraining their conformation. benthamdirect.comnih.gov this compound is an ideal tool for macrocyclization strategies based on the intramolecular CuAAC reaction. rsc.org A linear peptide precursor is synthesized containing both the azido-amine building block and an amino acid bearing a terminal alkyne (e.g., propargylglycine). rsc.orgnih.gov
Under high-dilution conditions, the intramolecular "click" reaction between the terminal azide and alkyne groups is favored over intermolecular polymerization, leading to the formation of a cyclic peptide. uni-kiel.de The resulting triazole ring becomes an integral part of the cyclic backbone. benthamdirect.com This method offers several advantages over traditional macrolactamization:
Orthogonality: The azide and alkyne groups are unreactive under standard peptide synthesis conditions, allowing for their specific reaction at the desired stage. peptide.com
Efficiency: The CuAAC reaction is typically high-yielding and tolerant of a wide range of functional groups present in amino acid side chains. rsc.org
Table 2: Comparison of Macrocyclization Strategies
| Strategy | Reactive Groups | Key Features | Resulting Linkage |
|---|---|---|---|
| Macrolactamization | N-terminal amine and C-terminal carboxylic acid | Prone to side reactions; requires protection of side-chain amines/acids. nih.gov | Amide Bond |
| Disulfide Bridge | Two cysteine thiol groups | Reversible under reducing conditions found in vivo. nih.gov | Disulfide Bond |
| Azide-Alkyne Cycloaddition | Terminal azide and terminal alkyne | High efficiency and orthogonality; metabolically stable linker. rsc.orgnih.gov | 1,2,3-Triazole Ring |
Conjugation to Biomolecules for Synthetic Purposes
The azide functionality introduced by this compound is a powerful handle for the bioorthogonal conjugation of peptides to other molecules. nih.gov Bioorthogonal reactions occur rapidly and selectively in complex biological environments without interfering with native biochemical processes. nih.gov The CuAAC and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the premier examples of such reactions used for bioconjugation. nih.govnih.gov
Peptides functionalized with this azido-amine can be conjugated to a wide array of molecules and surfaces, provided they bear a corresponding alkyne group. This has enabled numerous applications, including:
Labeling: Attaching fluorescent dyes or radiolabels for imaging and diagnostic purposes. rsc.org
Drug Delivery: Conjugating peptides to polymers, nanoparticles, or antibodies to improve drug targeting and delivery. escholarship.orgnih.gov
Surface Immobilization: Attaching peptides to solid supports for use in biosensors or affinity chromatography. rsc.org
The primary amine on the building block provides the initial point of attachment to the peptide, while the azide serves as the latent reactive site for highly specific downstream conjugation, making it a versatile component for creating complex and functional biomolecular constructs. researchgate.net
Catalyst and Ligand Precursor Development
Chiral Ligands for Asymmetric Synthesis
Chiral amines are fundamental building blocks in the field of asymmetric synthesis, serving as chiral auxiliaries, bases, or, most importantly, as precursors for chiral ligands. sigmaaldrich.comsigmaaldrich.comrsc.org The (2R)-1-azidopropan-2-amine component, with its defined stereocenter, is a valuable precursor for creating novel chiral ligands for transition-metal-catalyzed asymmetric reactions. rsc.org
The primary amine can be readily derivatized to synthesize more complex ligand structures, such as bisaminophosphines or amino alcohols, which are known to be effective ligands for metals like rhodium, ruthenium, and iridium. acs.orgnih.gov These metal-ligand complexes are used to catalyze a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and allylic substitutions, yielding products with high optical purity. sigmaaldrich.comacs.org The presence of the azide group offers a unique feature, allowing the resulting chiral ligand to be "clicked" onto a solid support or a larger molecular scaffold, potentially creating recyclable catalysts or multifunctional catalytic systems.
Precursors for Supramolecular Assemblies
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Both the amine and azide functional groups of this compound can participate in the formation of such assemblies. The azide group, in particular, is known to act as a versatile linker or terminal ligand in the construction of coordination polymers and metal-organic frameworks. mdpi.commdpi.com
The nitrogen atoms of the azide can coordinate to metal centers in various modes (e.g., terminal or bridging), influencing the dimensionality and topology of the resulting supramolecular structure. mdpi.commdpi.com Furthermore, after conversion to a triazole via click chemistry, the resulting heterocycle and the original amine group can act as hydrogen bond donors and acceptors, directing the self-assembly of molecules into higher-order structures through predictable hydrogen-bonding networks. acs.orgresearchgate.net This makes the compound a promising building block for designing novel crystalline materials and functional supramolecular systems. researchgate.net
Advanced Functionalization Strategies
Phosphoramidate Synthesis via Azide Intermediates
No published research was found that specifically utilizes this compound for the synthesis of phosphoramidates. While the general transformation of organic azides to phosphoramidates is known, details regarding the reactivity, yields, and potential stereochemical outcomes for this particular chiral azide are not available in the reviewed literature.
Stereoselective Azidooxygenation of Olefins
There is no available research describing the application of this compound as an azide source in the stereoselective azidooxygenation of olefins. The development of chiral azidating agents is an area of interest in asymmetric synthesis, but specific studies involving this compound have not been reported.
Theoretical and Computational Investigations of 2r 1 Azidopropan 2 Amine Hydrochloride Reactivity and Structure
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For (2R)-1-azidopropan-2-amine hydrochloride, these studies would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies key structural parameters.
Key Molecular Geometry Parameters (Hypothetical Data):
Bond Lengths: Calculations would determine the precise lengths of bonds such as C-N, N-N (in the azide (B81097) group), and C-C. For instance, the C-N bond in the amine group is typically around 1.47 Å. mdpi.com
Bond Angles: The angles between adjacent bonds, which define the molecule's shape, would be calculated.
Dihedral Angles: These angles describe the rotation around single bonds and are crucial for determining the molecule's preferred conformation.
Once the geometry is optimized, the electronic structure can be analyzed. This involves examining the distribution of electrons within the molecule, which governs its reactivity.
Calculated Electronic Properties (Illustrative):
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons. The amine group typically influences the HOMO, while the azide group can influence the LUMO.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The lone pair on the amine nitrogen would be an electron-rich site, while the terminal nitrogen of the azide group also carries significant electron density. dtic.mil
Mulliken Atomic Charges: These calculations would assign partial charges to each atom, quantifying the polarity of bonds within the molecule. nih.gov
Interactive Table: Hypothetical Optimized Geometry Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Illustrative) |
|---|---|---|---|---|---|
| Bond Length | C1 | N(azide) | ~1.48 Å | ||
| Bond Length | N(azide) | N(azide) | ~1.24 Å | ||
| Bond Length | N(azide) | N(azide) | ~1.12 Å | ||
| Bond Length | C2 | N(amine) | ~1.47 Å | ||
| Bond Angle | C1 | C2 | N(amine) | ~109.5° |
| Dihedral Angle | N(azide) | C1 | C2 | N(amine) | Varies with conformer |
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for exploring reaction mechanisms. For this compound, DFT could be used to elucidate the pathways of reactions such as nucleophilic substitution, reduction of the azide, or reactions involving the amine group.
The process involves:
Identifying Reactants and Products: Defining the starting materials and final products of a potential reaction.
Locating Transition States (TS): The central part of the analysis is finding the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the TS determine the reaction's activation energy.
Calculating Activation Energies (ΔG‡): The Gibbs free energy of activation is calculated from the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.
Mapping the Reaction Coordinate: By following the reaction path from the transition state down to the reactants and products (Intrinsic Reaction Coordinate or IRC analysis), chemists can confirm that the located TS correctly connects the intended species.
For example, in a hypothetical reaction, DFT could model the transformation of the azide group, revealing whether the reaction proceeds in a single step or through multiple intermediates. frontiersin.orgresearchgate.net
High-Level Computational Methods (e.g., DLPNO-CCSD(T)) in Mechanistic Analysis
While DFT is powerful, for reactions where electron correlation effects are particularly important, higher-level methods are often required to obtain more accurate energy values. The "gold standard" is often considered to be Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). However, canonical CCSD(T) is computationally very expensive.
The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method is a more recent development that provides results very close to the accuracy of canonical CCSD(T) but at a fraction of the computational cost. researchgate.netnist.gov This makes it feasible for larger molecular systems.
In the context of this compound, DLPNO-CCSD(T) would typically be used to refine the energies of stationary points (reactants, products, intermediates, and transition states) that were initially located using DFT. This "single-point" energy correction provides a more reliable prediction of reaction barriers and thermodynamics. nih.govresearchgate.netrsc.org The method has proven highly accurate for a wide range of chemical problems, including those involving weak interactions and complex electronic structures. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis
A molecule like (2R)-1-azidopropan-2-amine is not static; it is flexible and can adopt numerous shapes, or conformations, due to rotation around its single bonds. Molecular Dynamics (MD) simulations are used to explore this conformational landscape over time.
MD simulations model the movement of atoms by solving Newton's equations of motion. An MD simulation would reveal:
Stable Conformers: The most frequently occurring, low-energy conformations of the molecule.
Conformational Transitions: The pathways and energy barriers for converting from one conformer to another.
Solvent Effects: How the presence of a solvent (like water) influences the preferred shape of the molecule through interactions like hydrogen bonding.
For a chiral amine, understanding its conformational preferences is crucial, as the molecule's shape can dictate how it interacts with other chiral molecules, such as enzymes or catalysts. researchgate.net The simulations provide a dynamic picture of the molecule's behavior that is not captured by static quantum chemical calculations.
Prediction of Stereochemical Outcomes
Computational chemistry is an increasingly powerful tool for predicting the stereoselectivity of chemical reactions—that is, predicting which stereoisomer will be the major product. nih.gov For reactions involving this compound, computational models can be used to predict the outcome of a reaction with another chiral or prochiral molecule.
This is typically achieved by:
Modeling Diastereomeric Transition States: When the chiral amine reacts to form a new stereocenter, two different transition states (diastereomeric transition states) are possible, one leading to each product isomer.
Calculating Energy Differences: DFT or high-level methods like DLPNO-CCSD(T) are used to calculate the energies of these competing transition states.
Predicting the Major Product: According to transition state theory, the pathway with the lower-energy transition state will be faster and thus lead to the major product. A small difference in transition state energies (e.g., 1-2 kcal/mol) can lead to a significant preference for one stereoisomer over the other.
These predictions can guide experimental work by suggesting which catalysts or reaction conditions are most likely to produce the desired stereochemical outcome, saving significant time and resources in the laboratory. nih.gov
Advanced Spectroscopic and Analytical Techniques for Characterization of 2r 1 Azidopropan 2 Amine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (2R)-1-azidopropan-2-amine hydrochloride. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's carbon-nitrogen backbone and the presence of the azido (B1232118) and amine functionalities.
For stereochemical assignment, NMR is particularly powerful when used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.netnih.gov When the chiral amine is reacted with a CDA, a pair of diastereomers is formed. These diastereomers have distinct chemical properties and will exhibit separate, well-resolved signals in the NMR spectrum, particularly in ¹H or ¹⁹F NMR. researchgate.netfrontiersin.orgrsc.org The integration of these signals allows for the precise determination of enantiomeric purity. researchgate.net For instance, reacting a sample of 1-azidopropan-2-amine with an enantiopure chiral acid like (R)-(-)-α-methoxyphenylacetic acid would yield two diastereomeric amides with distinct NMR spectra.
Similarly, chiral solvating agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be used to form transient diastereomeric complexes with the amine enantiomers. nih.gov These complexes result in observable chemical shift differences (Δδ) in the NMR spectrum, enabling the quantification of each enantiomer. nih.govnih.gov
Table 1: Representative ¹H NMR Spectral Data for a Diastereomeric Derivative of 1-Azidopropan-2-amine Data is hypothetical and for illustrative purposes.
| Proton Assignment | (R,R)-Diastereomer Chemical Shift (δ, ppm) | (S,R)-Diastereomer Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -CH₃ | 1.25 | 1.28 | d | 6.8 |
| -CH-NH- | 3.50 | 3.55 | m | - |
| -CH₂-N₃ (Ha) | 3.30 | 3.32 | dd | 13.5, 4.5 |
| -CH₂-N₃ (Hb) | 3.45 | 3.48 | dd | 13.5, 6.0 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) would be used to generate the molecular ion [M+H]⁺, confirming the molecular mass of the free amine. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high confidence.
When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for monitoring the progress of chemical reactions. rsc.org For instance, during the synthesis of a derivative, LC-MS can be used to track the consumption of the starting material, (2R)-1-azidopropan-2-amine, and the formation of the desired product in real-time by monitoring their respective molecular ion masses.
Table 2: Expected Mass Spectrometry Data for (2R)-1-Azidopropan-2-amine Data is based on theoretical calculations and typical fragmentation.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₃H₉N₄⁺ | 101.0822 | Protonated molecular ion of the free amine |
| [M+H-N₂]⁺ | C₃H₉N₂⁺ | 73.0760 | Loss of molecular nitrogen from the molecular ion |
| [C₂H₅N₂]⁺ | C₂H₅N₂⁺ | 57.0447 | Fragmentation of the carbon backbone |
X-ray Crystallography for Absolute Stereochemical Determination of Intermediates
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orgnih.gov This technique provides an unambiguous determination of bond lengths, bond angles, and, most importantly for chiral molecules, the absolute stereochemistry. nasa.gov
While obtaining suitable single crystals of the final hydrochloride salt can be challenging, it is often possible to crystallize a synthetic intermediate or a derivative. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated. nih.gov This map allows for the precise placement of every atom in space, confirming the (R) configuration at the chiral center. researchgate.net This method is definitive and serves as an absolute reference for validating results obtained from other techniques like NMR with chiral auxiliaries. wikipedia.orgnasa.gov
Table 3: Illustrative Crystallographic Data for a Derivative of (2R)-1-Azidopropan-2-amine This data is representative and not from a specific experimental determination.
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a = 5.8, b = 9.5, c = 12.1 |
| Absolute configuration | Confirmed as (R) |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the chemical and stereochemical purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govheraldopenaccess.us
To determine the enantiomeric excess (ee), which is a measure of the chiral purity, chiral HPLC is employed. mdpi.comnih.gov This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the amine. mdpi.comnih.gov This differential interaction leads to a separation in their retention times, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. heraldopenaccess.us
Gas chromatography (GC) can also be used, often after derivatizing the amine to make it more volatile and to enhance separation on a chiral column. nih.gov These chromatographic techniques are crucial for quality control, ensuring that the final product meets the required specifications for enantiomeric purity. nih.govmdpi.com
Table 4: Example Chiral HPLC Method for Enantiomeric Excess Determination This represents a typical method and results.
| Parameter | Condition/Value |
|---|---|
| Column | Cellulose-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 9.8 min |
| Calculated Enantiomeric Excess (ee) | >99% |
Conclusion and Future Research Directions
Current State of Academic Research on (2R)-1-Azidopropan-2-amine Hydrochloride
Academic research on this compound primarily focuses on its application as a key intermediate in asymmetric synthesis. Organic azides are recognized as energetic and adaptable intermediates, with chiral azides being particularly valuable as they are precursors to a wide array of nitrogen-based structures. nih.gov This specific compound is part of a special subclass of chiral amines that are integral building blocks for various value-added chiral products. rsc.org
The dual functionality of the molecule is its most significant asset. The primary amine serves as a nucleophile or a handle for amide bond formation, while the azide (B81097) group is a versatile precursor for other functionalities. It can be readily reduced to a primary amine, enabling the synthesis of chiral 1,2-diamines, or it can participate in cycloaddition reactions, most notably the copper(I)-catalyzed Huisgen cycloaddition, a cornerstone of "click chemistry". nih.gov This powerful and widely used reaction facilitates the construction of complex molecular architectures and has applications in drug discovery and chemical biology. nih.gov
Current research often utilizes this and similar chiral azides in the synthesis of pharmaceuticals and natural products where precise stereochemical control is paramount. nih.gov The development of catalytic asymmetric methods to synthesize such chiral azides is an area of intense focus, as controlling enantioselectivity when introducing the small azido (B1232118) group can be challenging. nih.govrsc.org
Unexplored Reactivity and Synthetic Opportunities
While the fundamental reactions of the amine and azide groups are well-established, the unique juxtaposition of these functionalities in this compound presents numerous unexplored opportunities. The development of novel transformations that engage both functional groups simultaneously or sequentially in one-pot procedures could lead to highly efficient synthetic routes.
Future research could explore intramolecular reactions, where the amine (or a derivative) reacts with the azide under specific conditions to form novel heterocyclic scaffolds. Furthermore, the compound could serve as a linchpin in multi-component reactions, where its two distinct reactive sites are exploited to rapidly build molecular complexity.
Below is a table summarizing potential areas for reactivity exploration:
| Reaction Class | Potential Transformation | Resulting Structure |
| Intramolecular Cyclization | Metal- or acid-catalyzed reaction between the amine and azide. | Chiral nitrogen-containing heterocycles (e.g., diazepines). |
| Tandem Reactions | Initial derivatization of the amine followed by azide reaction. | Complex polyfunctional chiral molecules. |
| Asymmetric Catalysis | Use as a chiral ligand precursor for metal catalysts. | Enantioselective synthesis of other chiral molecules. |
| Click-and-Modify | Huisgen cycloaddition followed by modification of the amine. | Functionalized triazoles for bioconjugation or materials. |
The exploration of these pathways could significantly expand the synthetic utility of this chiral building block.
Potential for Novel Applications in Emerging Fields of Chemical Science
The unique structure of this compound makes it a prime candidate for application in several emerging fields beyond traditional organic synthesis.
Chemical Biology: The azide group serves as a bioorthogonal handle, allowing for its use in "click" reactions on or within biological systems. nih.gov This compound could be incorporated into peptides or small molecule probes to study biological processes without interfering with native biochemistry.
Materials Science: As a chiral monomer, it could be used to synthesize chiral polymers or metal-organic frameworks (MOFs). frontiersin.org Such materials have potential applications in chiral separations, asymmetric catalysis, and sensing. frontiersin.orgchiralpedia.com The synthesis of chiral MOFs, in particular, is a growing research area, though challenges remain in controlling crystallization and ensuring stability. frontiersin.org
Medicinal Chemistry: The 1,2-diamine motif, accessible via azide reduction, is a common feature in many biologically active compounds and pharmaceutical agents. This ready availability from a chiral precursor is highly valuable. Furthermore, the azide allows for the facile linking of the chiral scaffold to other molecules of interest, a strategy employed in the development of targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs).
The table below outlines potential applications in these emerging areas:
| Field | Potential Application | Rationale |
| Chemical Biology | Synthesis of chiral probes and bioconjugates. | Azide enables bioorthogonal "click" chemistry ligation. nih.gov |
| Materials Science | Precursor for chiral polymers and MOFs. | Enantiopure building block for creating materials with chiral properties. frontiersin.org |
| Drug Discovery | Scaffold for combinatorial library synthesis. | Two distinct functional groups allow for diverse modifications. |
| Personalized Medicine | Building block for enantiomerically pure drugs. | Chirality is crucial for drug efficacy and safety. chiralpedia.com |
Challenges and Perspectives in Chiral Azidoamine Chemistry
Despite the synthetic potential, the broader field of chiral azidoamine chemistry faces several challenges. A primary challenge is the synthesis of the building blocks themselves. scirea.org While numerous methods exist, achieving high enantiomeric purity, particularly on a large scale, can be difficult and costly. scirea.orgnih.gov The development of more efficient and selective catalytic methods is crucial for making these compounds more accessible. scirea.org
Another challenge relates to the perception and handling of azides. While small organic azides like (2R)-1-azidopropan-2-amine are generally manageable, there are stability concerns, especially on an industrial scale, that can hinder their adoption. ajgreenchem.com
Looking forward, the perspective is bright. The continued evolution of asymmetric catalysis will likely yield more efficient routes to chiral azides. chiralpedia.com Innovations in flow chemistry are also providing safer and more scalable methods for handling energetic intermediates like azides. nih.gov The increasing demand for enantiomerically pure pharmaceuticals and advanced materials will continue to drive research into the synthesis and application of versatile chiral building blocks like this compound, ensuring its relevance in the future of chemical science. chiralpedia.comnih.gov
Q & A
Q. Example :
| By-Product | Source | Mitigation Strategy |
|---|---|---|
| Nitro derivative | Oxidative side reaction | Use inert atmosphere (N₂/Ar) |
| Dehydrohalogenation | High HCl concentration | Reduce HCl molarity to 1.5 M |
Advanced: What strategies ensure enantiomeric purity in chiral derivatives of this compound?
Methodological Answer:
- Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) during precursor synthesis to enforce R-configuration .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol 80:20, 1.0 mL/min) to separate enantiomers (retention time: 8.2 min for R, 10.5 min for S) .
- Polarimetry : Monitor optical rotation ([α] = +34.5° for R-enantiomer in methanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
